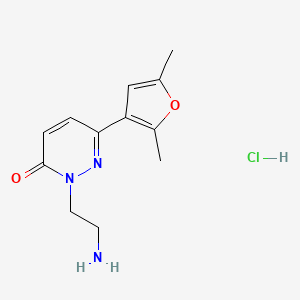
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt)
説明
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) is a useful research compound. Its molecular formula is C17H21F6N3O5 and its molecular weight is 461.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nickel-Catalyzed Dicarbofunctionalization
- Application : A study by Xu et al. (2020) described the nickel-catalyzed trans-selective dicarbofunctionalization of N-Boc-2-pyrroline and N-Boc-2-azetine. This method provides a straightforward and efficient way to synthesize fluorinated amino acids and oligopeptides containing pyrrolidine and azetidine, which are significant in pharmacological studies (Xu et al., 2020).
Synthesis for Nicotinic Receptor Study
- Application : Karimi and Långström (2002) synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, via a Stille coupling. This synthesis plays a crucial role in studying nicotinic receptors (Karimi & Långström, 2002).
Cyclodesamination for Polycondensed Heterocycles
- Application : Bogza et al. (1997) explored the cyclodesamination of N-azolyl formamidines, which leads to polycondensed heterocycles with isoquinoline and indolo[2,3-c]pyridine structural fragments. This process is important in synthesizing compounds with specific structural features (Bogza et al., 1997).
Azetidinone Analogues Synthesis and Activity
- Application : Chandrashekaraiah et al. (2014) synthesized a series of azetidinone analogues and tested them for their antimicrobial and antituberculosis activities. This study contributes to the understanding of azetidinone derivatives' potential in antibacterial and antituberculosis drug development (Chandrashekaraiah et al., 2014).
Synthesis and Binding Properties for PET Imaging
- Application : Doll et al. (1999) conducted a study on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. This compound shows promise for PET imaging of central nicotinic acetylcholine receptors (Doll et al., 1999).
特性
IUPAC Name |
N-methyl-2-(3-pyridin-3-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2C2HF3O2/c1-14-12(17)13(7-9-16-13)6-2-4-11-5-3-8-15-10-11;2*3-2(4,5)1(6)7/h3,5,8,10,16H,2,4,6-7,9H2,1H3,(H,14,17);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYOFMDEMIWMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCN1)CCCC2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F6N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



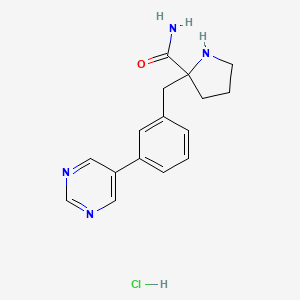
![4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402461.png)
![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)

![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)
![Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride](/img/structure/B1402469.png)


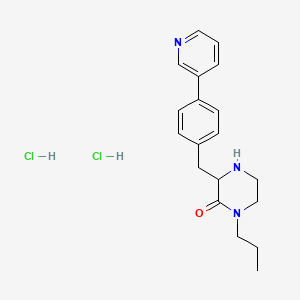
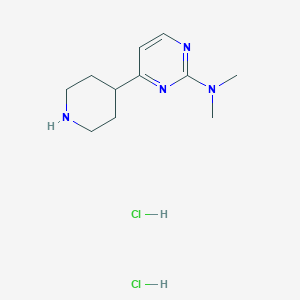
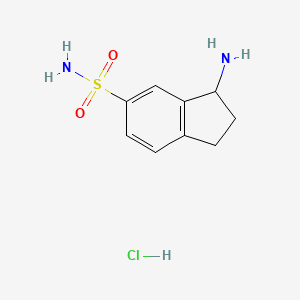
![4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402478.png)
